molecular formula C8H12N2 B1324256 2-(Pyridin-2-YL)propan-2-amine CAS No. 52568-28-2

2-(Pyridin-2-YL)propan-2-amine

Cat. No.: B1324256
CAS No.: 52568-28-2
M. Wt: 136.19 g/mol
InChI Key: DQSQBZXDMHDHEO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H12N2 It is a tertiary amine and features a pyridine ring attached to an isopropylamine group

Scientific Research Applications

2-(Pyridin-2-yl)propan-2-amine has a wide range of applications in scientific research:

Future Directions

Future efforts to improve efficacy, sustainability, and functional group tolerance of both nucleophile synthesis and cross-coupling processes will be necessary for increasing industrial application . With these tools in hand, industrially important 2-pyridyl(hetero)aryl frameworks are now more accessible than ever .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-YL)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of pyrimidine derivatives, which are known for their diverse biological activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This indicates its potential in regulating cellular processes related to fibrosis and other pathological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis . This inhibition leads to reduced collagen production, highlighting its potential therapeutic applications in conditions characterized by excessive collagen deposition.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of collagen synthesis and other cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit collagen synthesis without significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of pyrimidine derivatives . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation patterns are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the endoplasmic reticulum and other organelles involved in protein synthesis and modification . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)propan-2-amine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the reaction of 2-bromopyridine with isopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine ring structure but with a pyrimidine moiety.

    2-(Pyridin-2-yl)aniline: Contains an aniline group instead of an isopropylamine group.

    N-(Pyridin-2-yl)amides: Feature an amide linkage with the pyridine ring.

Uniqueness

2-(Pyridin-2-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its tertiary amine group and pyridine ring make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-pyridin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSQBZXDMHDHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627962
Record name 2-(Pyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52568-28-2
Record name 2-(Pyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)-2-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add THF (240 mL) to anhydrous cerium (III) chloride (35 g, 144 mmol) and stir the slurry under nitrogen for 30 minutes. Cool the mixture to −76° C. in a dry-ice acetone bath. Add a 1.6 M solution of methyl lithium in Et2O (90 mL, 144 mmol) dropwise maintaining the internal reaction temperature below −60° C. Stir for 30 minutes after the addition is complete, cool the reaction to −76° C., then add 2-cyanopyridine (5 g, 48 mmol) as a solution in THF (20 mL) controlling the addition to keep the reaction below −60° C. Stir the mixture in the dry-ice bath for 15 minutes, then remove the bath and allow the reaction to warm to 15° C. Cool the reaction in the dry-ice bath then add ammonium hydroxide (90 mL) with stirring. Allow the reaction to warm to room temperature with stirring overnight. Decant the solution from the mixture and wash the solids well with THF. Combine the filtrate and washes, then evaporate to give 1-methyl-1-pyridin-2-yl-ethylamine in quantitative mass balance. 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J=4.0 Hz, 1H), 7.60 (td, J=7.7, 1.6 Hz, 1H), 7.42 (d, J=7.9 Hz, 1H), 7.15-7.08 (m, 1H), 1.47 (s, 6H).
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35 g
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reactant
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240 mL
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solution
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90 mL
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5 g
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90 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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